4-Bromo-1,2-indandione
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Overview
Description
4-Bromo-1,2-indandione is an organic compound belonging to the indandione family. It is characterized by a bromine atom attached to the fourth position of the indandione ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-indandione typically involves the bromination of 1,2-indandione. One common method is the electrochemical oxidation of bromide in the presence of 1,2-indandione. This process is carried out in a mixture of water/acetic acid and methanol/acetic acid, using cyclic voltammetry and controlled-potential coulometry . Another method involves the use of bromine or N-bromosuccinimide as brominating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrochemical synthesis, which offers high yield and purity. This method is preferred due to its efficiency and the ability to control the rate of bromine release .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-indandione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex ring structures.
Common Reagents and Conditions:
Bromination: Bromine, N-bromosuccinimide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substituted Indandiones: Formed by substitution reactions.
Hydroxy and Keto Derivatives: Formed by oxidation and reduction reactions.
Scientific Research Applications
4-Bromo-1,2-indandione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-indandione involves its interaction with various molecular targets. It can act as an electrophile, participating in nucleophilic substitution reactions. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophiles. This property is exploited in designing inhibitors that target specific enzymes or proteins .
Comparison with Similar Compounds
1-Indanone: A structurally related compound with similar reactivity but without the bromine atom.
1,3-Indandione: Another related compound with different substitution patterns on the indandione ring.
Uniqueness of 4-Bromo-1,2-indandione: The presence of the bromine atom at the fourth position makes this compound more reactive and versatile in chemical reactions compared to its non-brominated counterparts. This unique feature allows for a broader range of applications in synthesis and research .
Properties
Molecular Formula |
C9H5BrO2 |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
4-bromo-3H-indene-1,2-dione |
InChI |
InChI=1S/C9H5BrO2/c10-7-3-1-2-5-6(7)4-8(11)9(5)12/h1-3H,4H2 |
InChI Key |
WPGVSNPCYJQZBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(=O)C1=O |
Origin of Product |
United States |
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